2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-25-19-5-3-15(4-6-19)10-20(23)22-12-16-9-18(13-21-11-16)17-7-8-24-14-17/h3-9,11,13-14H,2,10,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMNPCKTNLSSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including an ethoxy group, a furan ring, and a pyridine ring, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of 2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is C19H20N2O3. The compound's unique combination of functional groups allows for interactions with various biological targets, which can modulate different pathways in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of the sulfamoyl group may inhibit certain enzymes, potentially leading to therapeutic effects against diseases where these enzymes are dysregulated.
- Receptor Binding : The furan and pyridine rings enhance binding affinity to various receptors, facilitating modulation of signaling pathways.
Biological Activity Overview
Research indicates that 2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide exhibits multiple biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various Gram-positive and Gram-negative bacteria. |
| Anticancer | Demonstrates potential in inhibiting tumor growth in specific cancer models. |
| Neuroprotective | May influence neurodegenerative pathways, particularly in Alzheimer's disease. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM for different bacteria, indicating promising antimicrobial properties .
- Anticancer Potential : In vitro studies have shown that the compound can inhibit tumor cell proliferation in xenograft models, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research on multitarget-directed ligands has highlighted the compound's ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating significant potency .
Comparative Analysis with Similar Compounds
The uniqueness of 2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one | Contains furan and thiadiazole rings | Antimicrobial properties |
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Similar pyridine structure | Anti-tubercular research |
| 2-(4-(N-(6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide | Related sulfamoyl derivative | Potential enzyme inhibitor |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from analogues:
- Anti-Proliferative Activity : Indazole-acetamides (e.g., 6b) exhibit potent anti-proliferative effects (IC₅₀ ~1 µM in cancer cell lines) . The pyridine-furan system in the target compound may enhance DNA intercalation or kinase inhibition due to extended aromaticity.
- Solubility and Bioavailability : Pyridine derivatives like Py4MA show moderate aqueous solubility, but the furan group in the target compound could reduce solubility compared to indazole analogues .
- Electronic Effects : The ethoxy group’s electron-donating nature may stabilize the acetamide’s carbonyl group, altering binding affinity compared to fluoro-substituted indazoles (e.g., 5b) .
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